molecular formula C6H6F3N3O2 B2492568 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1006570-45-1

4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No. B2492568
CAS RN: 1006570-45-1
M. Wt: 209.128
InChI Key: YXXWAAYLXUWEQB-UHFFFAOYSA-N
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Description

“4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole” is a derivative of azoles . Azoles are a class of five-membered heterocyclic compounds containing a nitrogen atom and at least one other non-carbon atom (i.e., nitrogen, sulfur, or oxygen) as part of the ring . Their general structure includes a 3,3,3-trifluoropropenyl group attached to the nitrogen atom of the azole ring .

Mechanism of Action

The mechanism of action of “4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole” is not mentioned in the available resources. It’s possible that the compound could have biological activity, given the known activities of some azole derivatives , but specific details are not available.

Future Directions

The future directions for the study of “4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole” could include a detailed study of its synthesis, chemical reactions, and potential biological activities. Given the interest in azole derivatives in medicinal chemistry , this compound could be a subject of future research.

properties

IUPAC Name

4-nitro-1-(3,3,3-trifluoropropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O2/c7-6(8,9)1-2-11-4-5(3-10-11)12(13)14/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXWAAYLXUWEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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